![molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6](/img/structure/B462470.png)
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a unique chemical with the empirical formula C10H10FN3S2 . It is part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored in various studies. A novel approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The structure of the compound can be represented by the SMILES stringNC1=NN=C(CC2=CC=C(C=C2)F)S1 . Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction between thiosemicarbazides and carboxylic acids can lead to the formation of 2-amino-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a solid . Its molecular weight is 209.24 .科学的研究の応用
-
Scientific Field: Polymer Science
- Application Summary : This compound has been used in the synthesis of new polymers, specifically chitosan derivatives . These polymers have shown high activity in controlling the growth of pathogenic bacteria and unicellular fungi .
- Methods of Application : The polymers were synthesized by linking chitosan with the 1,3,4-thiadiazole compounds . The polymers were then mixed with three film-forming agents to form six film dressings .
- Results : The film dressings formed were found to have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range . The release percentages varied according to film dressing formulation, with values in the ranges of 83.88–93.2% for one polymer and 87.7–97.35% for another after 9 hours .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the development of a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives .
- Methods of Application : The synthesis was carried out in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction was investigated in the presence of polyphosphate ester (PPE) .
- Results : The study was primarily focused on the development of the synthesis method, so specific results or outcomes related to the use of “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” were not provided .
-
Scientific Field: Fungicide Development
- Application Summary : This compound has been used in the development of fungicides . Heterocyclic compounds, such as 1,2,3-Thiadiazole, have been found to have excellent biological activities such as fungicidal activities .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Scientific Field: Radiopharmaceuticals
- Application Summary : This compound has been used as a building block for the synthesis of 18 F-labeled compounds .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Scientific Field: Cancer Research
- Application Summary : This compound has been used in the development of antitumor agents . New 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines .
- Methods of Application : The new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .
- Results : The compounds have shown antiproliferative activities for human prostate tumor cell line PC3. Inhibition of growth in concentration 10 μM/mL was 89.2% .
- Scientific Field: Antifungal Research
- Application Summary : This compound has been used in the development of antifungal agents . Heterocyclic compounds, such as 1,2,3-Thiadiazole, have been found to have excellent biological activities such as fungicidal activities .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
Safety And Hazards
将来の方向性
The 1,3,4-thiadiazol-2-amine derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
特性
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXIJIAKMLTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)
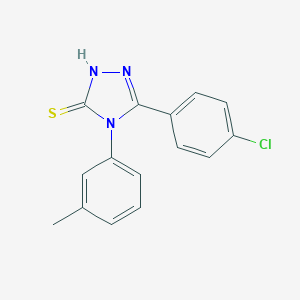
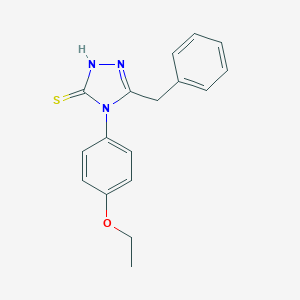
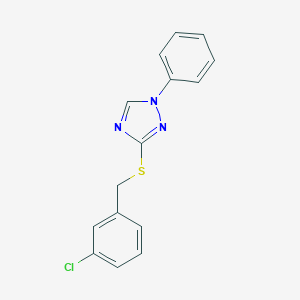
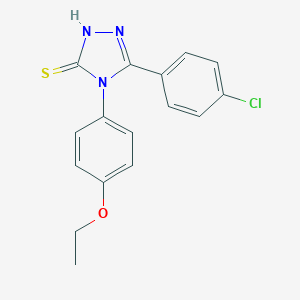
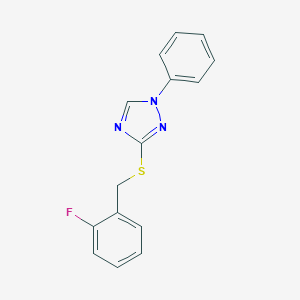
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)
![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462436.png)
![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B462440.png)
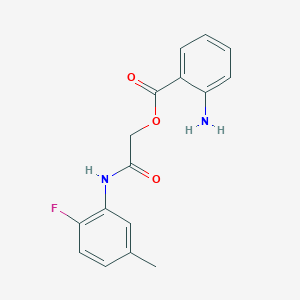
![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)
![5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462551.png)